
1-(2-Amino-4,5-dichlorophenyl)pyrrole
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Overview
Description
1-(2-Amino-4,5-dichlorophenyl)pyrrole is a useful research compound. Its molecular formula is C10H8Cl2N2 and its molecular weight is 227.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of 1-(2-Amino-4,5-dichlorophenyl)pyrrole
The synthesis of this compound involves several methods, often utilizing starting materials that contain amino and dichlorophenyl groups. The compound can be synthesized through reactions involving pyrrole derivatives and various amines under controlled conditions. For instance, the reaction of 2-amino-4,5-dichlorophenyl with pyrrole derivatives has been documented to yield this compound with promising yields and purity .
Anticancer Properties
This compound has shown significant potential as an anticancer agent. Studies indicate that derivatives of pyrrole compounds exhibit inhibitory activity against various cancer cell lines. For example, research has demonstrated that certain pyrrole derivatives can inhibit the growth of colon cancer cell lines such as HCT-116 and SW-620 . The mechanism often involves interaction with ATP-binding domains of growth factor receptors, suggesting a pathway for targeted cancer therapy .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial in combating oxidative stress related to various diseases. The antioxidant activity is often assessed using DPPH radical scavenging assays, where compounds derived from this compound have shown to possess higher antioxidant capacity compared to standard antioxidants like ascorbic acid . This suggests potential applications in formulations aimed at reducing oxidative damage.
Anti-inflammatory Effects
In addition to its anticancer and antioxidant properties, this compound derivatives have been evaluated for anti-inflammatory activities. Some studies have reported promising results in inhibiting pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Pharmacological Implications
The pharmacological implications of this compound are substantial:
- Drug Development : Its diverse biological activities make it a candidate for drug development targeting cancer and inflammatory diseases.
- Molecular Docking Studies : Computational studies have suggested that modifications to the pyrrole structure can enhance binding affinity to specific biological targets, paving the way for more effective therapeutic agents .
- Clinical Trials : Some derivatives have progressed into preclinical and clinical trials due to their promising biological profiles .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in various applications:
Properties
Molecular Formula |
C10H8Cl2N2 |
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Molecular Weight |
227.09 g/mol |
IUPAC Name |
4,5-dichloro-2-pyrrol-1-ylaniline |
InChI |
InChI=1S/C10H8Cl2N2/c11-7-5-9(13)10(6-8(7)12)14-3-1-2-4-14/h1-6H,13H2 |
InChI Key |
FPCPVBBFXUQPNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2N)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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